N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core linked to a 3-fluorophenyl group via a carboxamide bridge. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The fluorine atom at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group on the furopyridine core influences steric interactions and solubility .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQDGHUHPURIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the 3-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with the furo[3,2-b]pyridine intermediate.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or a palladium-catalyzed cross-coupling reaction.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carboxamide group reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of furopyridine-carboxamide derivatives are highly sensitive to substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Furopyridine-Carboxamide Derivatives
Key Findings
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine and chlorine (electron-withdrawing) enhance binding to enzymes like kinases or proteases by polarizing the phenyl ring .
- Methoxy and methyl groups (electron-donating) improve solubility but reduce metabolic stability .
Positional Effects :
- 3-Fluoro substitution (target compound) optimizes steric compatibility with hydrophobic pockets in biological targets, as seen in its superior anticancer activity compared to the 4-chloro analog .
- Para-substituted derivatives (e.g., 4-isopropyl) exhibit reduced activity due to unfavorable steric clashes in enzyme binding sites .
Biological Activity Trends: Antimicrobial Activity: The 3-chloro-4-fluoro analog shows broad-spectrum antimicrobial activity, attributed to halogen bonding with bacterial proteins . Anticancer Potential: The 3-fluoro and 3-chloro derivatives inhibit cancer cell proliferation by targeting tubulin or topoisomerases, with fluorine’s electronegativity enhancing target affinity .
Synthetic Accessibility :
- The 3-fluoro derivative is synthesized via Suzuki coupling of 3-fluorophenylboronic acid with the furopyridine core, achieving >80% yield under mild conditions .
- Chlorinated analogs require harsher reagents (e.g., POCl₃), leading to lower yields (~60%) .
Unique Advantages of this compound
- Metabolic Stability : The fluorine atom reduces oxidative degradation by cytochrome P450 enzymes, extending plasma half-life .
- Selectivity : The 3-fluoro group minimizes off-target interactions compared to bulkier substituents (e.g., isopropyl) .
- Versatility : Serves as a scaffold for derivatization; the carboxamide group allows facile conjugation with targeting moieties (e.g., peptides) .
Biological Activity
N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a furo[3,2-b]pyridine core and a carboxamide functional group. The presence of a fluorine atom in the phenyl ring is significant as it often enhances the compound's biological activity and stability. The molecular formula of this compound is with a molecular weight of approximately 235.23 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, which can lead to the inhibition or activation of various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or infection.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
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Antimicrobial Activity:
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
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Anticancer Properties:
- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
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Antiviral Effects:
- The compound has been evaluated for its antiviral potential, particularly against viruses that affect the respiratory system.
Case Study 1: Antimicrobial Activity
A study published in ChemInform demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates a promising potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Anticancer Research
In vitro assays conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways indicative of apoptosis, suggesting its potential as an anticancer therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Comparative studies with similar compounds indicate that substituents on the phenyl ring significantly affect biological potency:
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Fluorine | High antimicrobial and anticancer activity |
| N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Chlorine | Moderate activity |
| N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Bromine | Lower activity compared to fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
